molecular formula C10H13NO B1269217 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 640264-45-5

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1269217
CAS No.: 640264-45-5
M. Wt: 163.22 g/mol
InChI Key: ZBULWGFKZMHJLU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 1H-Pyrrole-2,3-diones

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is used in the synthesis of 1H-pyrrole-2,3-diones. These diones are synthesized via isomerization of isoxazole-5-carbaldehydes and serve as precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).

N-Aryl Pyrroles Synthesis

This compound is used in synthesizing novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes. These compounds have been studied for their chromatographic separation and barriers to racemization (Vorkapić-Furač et al., 1989).

Formation of Pyrrolo[3,2-c]-β-Carboline

This compound is a key precursor in forming the pyrrolo[3,2-c]-β-carboline ring system. This synthesis involves cyclization at specific atoms to produce this unique ring system, which is a significant contribution to heterocyclic chemistry (Condie & Bergman, 2004).

Applications in Supramolecular Chemistry

The compound is used as a ligand for the coordination of paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

This compound is instrumental in synthesizing various new 3-fluorinated pyrroles, expanding the scope of fluorinated heterocycles in organic synthesis (Surmont et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The primary targets of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action.

Properties

IUPAC Name

1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULWGFKZMHJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351221
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

640264-45-5
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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